molecular formula C21H21NO5 B2832105 (2S,3R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylmorpholine-3-carboxylic acid CAS No. 2287238-20-2

(2S,3R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylmorpholine-3-carboxylic acid

Cat. No.: B2832105
CAS No.: 2287238-20-2
M. Wt: 367.401
InChI Key: FARPCFHIMBUWFB-ORAYPTAESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylmorpholine-3-carboxylic acid: is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylmorpholine-3-carboxylic acid typically involves multiple steps:

    Formation of the Morpholine Ring: This can be achieved through the reaction of an appropriate diol with ammonia or an amine under acidic conditions.

    Introduction of the Methyl Group: This step involves the alkylation of the morpholine ring using a methylating agent such as methyl iodide.

    Attachment of the Fmoc Group: The Fmoc group is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated synthesizers and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The Fmoc group can be substituted under basic conditions, often using piperidine, to deprotect the amino group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Piperidine in a suitable solvent like dimethylformamide.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Deprotected amino groups.

Scientific Research Applications

Chemistry:

  • Used in peptide synthesis as a protecting group for amino acids.
  • Acts as an intermediate in the synthesis of complex organic molecules.

Biology:

  • Utilized in the study of protein structure and function by facilitating the synthesis of peptides and proteins.

Medicine:

  • Plays a role in the development of peptide-based drugs and therapeutic agents.

Industry:

  • Employed in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The primary mechanism of action for (2S,3R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylmorpholine-3-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides.

Comparison with Similar Compounds

  • (2S,3R)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-3-carboxylic acid
  • (2S,3R)-4-(Benzyloxycarbonyl)-2-methylmorpholine-3-carboxylic acid

Uniqueness:

  • The Fmoc group provides a unique advantage due to its stability under acidic conditions and ease of removal under basic conditions, making it highly suitable for solid-phase peptide synthesis.
  • Compared to other protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), the Fmoc group offers better control and efficiency in peptide synthesis.

Properties

IUPAC Name

(2S,3R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylmorpholine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-13-19(20(23)24)22(10-11-26-13)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARPCFHIMBUWFB-ORAYPTAESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(CCO1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](N(CCO1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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